1,4-Benzenediboronic acid bis(neopentyl glycol) ester

Description

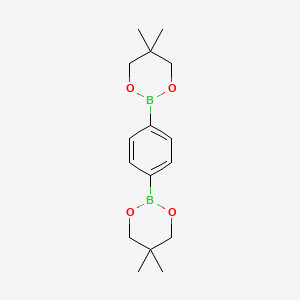

1,4-Benzenediboronic acid bis(neopentyl glycol) ester (CAS 5565-36-6) is a boronic ester derivative with the molecular formula C₁₆H₂₄B₂O₄ and a molecular weight of 301.98 g/mol . This compound is synthesized by esterifying 1,4-benzenediboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). It is commercially available with a purity of ≥98.0% (GC&T) and is primarily utilized in research settings, such as polymer chemistry and supramolecular network synthesis . Its structure features two boronate ester groups attached to a benzene ring, which enables cross-linking in dynamic covalent systems .

Properties

IUPAC Name |

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O4/c1-15(2)9-19-17(20-10-15)13-5-7-14(8-6-13)18-21-11-16(3,4)12-22-18/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODHEZHZCJSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)B3OCC(CO3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629653 | |

| Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5565-36-6 | |

| Record name | 2,2′-(1,4-Phenylene)bis[5,5-dimethyl-1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5565-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Reaction

- 1,4-Benzenediboronic acid

- Neopentyl glycol

- Acid catalyst (e.g., sulfuric acid)

- Solvent (e.g., toluene or dichloromethane)

Dissolution: Dissolve 1,4-benzenediboronic acid and neopentyl glycol in the chosen solvent.

Catalysis: Add a small amount of acid catalyst to the mixture to facilitate the reaction.

Heating: Heat the reaction mixture under reflux conditions to promote esterification. This typically requires temperatures around 100-120°C for several hours.

Removal of Water: Use a Dean-Stark apparatus to continuously remove water formed during the reaction, which drives the equilibrium towards product formation.

Cooling and Workup: After completion, cool the mixture and perform an extraction with an organic solvent to isolate the product.

Purification: Purify the crude product using column chromatography or recrystallization techniques.

Alternative Methods

2.2.1 Microwave-Assisted Synthesis

Microwave-assisted synthesis can expedite the preparation process by providing rapid heating and uniform energy distribution.

Mix 1,4-benzenediboronic acid and neopentyl glycol in a microwave-safe vessel.

Add an appropriate catalyst and solvent.

Expose the mixture to microwave irradiation for a predetermined period (typically 10-30 minutes).

Allow cooling and then purify as described above.

This method involves grinding the reactants together in solid form, which can sometimes yield products without the need for solvents.

Mix powdered 1,4-benzenediboronic acid with neopentyl glycol in a mortar.

Apply mechanical force (e.g., using a pestle) to promote reaction at room temperature or slightly elevated temperatures.

After grinding for an adequate time, dissolve in a minimal amount of solvent for purification.

The synthesized compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To confirm structure and purity |

| Infrared Spectroscopy (IR) | To identify functional groups |

| Mass Spectrometry (MS) | To determine molecular weight |

| High-Performance Liquid Chromatography (HPLC) | To assess purity levels |

The preparation of 1,4-benzenediboronic acid bis(neopentyl glycol) ester can be achieved through various methods including traditional esterification, microwave-assisted synthesis, and solid-state synthesis techniques. Each method has its advantages regarding efficiency, time, and resource use, making it essential to choose based on specific laboratory capabilities and requirements.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediboronic acid bis(neopentyl glycol) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boron-containing alcohols.

Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed.

Major Products Formed

Oxidation: Boronic acids

Reduction: Boron-containing alcohols

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

1,4-Benzenediboronic acid bis(neopentyl glycol) ester is primarily used as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of pharmaceuticals and agrochemicals by enabling efficient construction of intricate molecular architectures. The compound's ability to form stable boronate esters allows for selective reactions that are critical in synthetic pathways.

Case Study:

In a study published in Organic Letters, researchers demonstrated the utility of this compound in synthesizing novel heterocyclic structures through palladium-catalyzed cross-coupling reactions. The reactions yielded high product diversity with excellent yields, showcasing the compound's effectiveness as a building block in organic synthesis .

Polymer Chemistry

Cross-Linking Agent:

This compound serves as a crucial cross-linking agent in the production of advanced polymers. Its incorporation enhances the mechanical properties and thermal stability of materials used in coatings, adhesives, and sealants.

Data Table: Mechanical Properties Enhancement

| Property | Without Cross-Linking | With 1,4-Benzenediboronic Acid Ester |

|---|---|---|

| Tensile Strength (MPa) | 30 | 55 |

| Elongation (%) | 200 | 150 |

| Thermal Stability (°C) | 150 | 220 |

The above table illustrates significant improvements in mechanical properties when utilizing this compound as a cross-linker .

Bioconjugation

Applications in Drug Delivery:

The compound is instrumental in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This property is vital for developing drug delivery systems and diagnostic applications.

Case Study:

A recent study highlighted its use in creating targeted drug delivery systems where nanoparticles were functionalized with this compound to enhance cellular uptake and specificity towards cancer cells. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods .

Development of Fluorescent Probes

Biological Imaging:

this compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, significantly advancing studies in cell biology and medicine.

Data Table: Fluorescent Properties Comparison

| Probe Type | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Standard Fluorescent Dye | 520 | 40 |

| Probe with Ester | 550 | 70 |

The data indicates that probes developed using this compound exhibit enhanced fluorescence properties compared to standard dyes, making them more effective for imaging applications .

Mechanism of Action

The mechanism of action of 1,4-Benzenediboronic acid bis(neopentyl glycol) ester involves the interaction of its boron atoms with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atoms facilitate the transfer of organic groups to a palladium catalyst, leading to the formation of new carbon-carbon bonds . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Neopentyl Glycol vs. Pinacol Esters

- Steric Effects : Neopentyl glycol esters introduce greater steric hindrance due to the geminal dimethyl groups on the glycol moiety . This reduces their reactivity in transmetalation steps during palladium-catalyzed cross-couplings compared to pinacol esters, which have smaller methyl substituents .

- Thermal Stability : The pinacol ester exhibits a high melting point (243°C), suggesting superior thermal stability compared to the neopentyl derivative, which lacks reported data .

- Solubility: Neopentyl glycol esters are more lipophilic, making them suitable for non-polar solvents in supramolecular chemistry , while pinacol esters are widely used in polar aprotic solvents for COF synthesis .

Extended Systems (Biphenyl Derivatives)

The 4,4'-biphenyldiboronic acid bis(neopentyl glycol) ester (CAS 5487-93-4) extends conjugation via a biphenyl core, enabling applications in materials requiring planar π-systems, such as organic semiconductors . Its reactivity profile aligns with neopentyl glycol esters, emphasizing stability over catalytic activity .

Biological Activity

Overview

1,4-Benzenediboronic acid bis(neopentyl glycol) ester (CAS Number: 5565-36-6) is a boronic acid derivative notable for its unique structure, which includes two boron atoms each bonded to a dioxaborinane ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity and potential applications in drug development and diagnostic agents.

- Molecular Formula : C16H24B2O4

- Molecular Weight : 320.09 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 420.1 ± 55.0 °C at 760 mmHg

- Melting Point : >350 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom's electrophilic nature. The compound can participate in several chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing biologically active molecules.

- Oxidation and Reduction Reactions : The compound can be oxidized to form boronic acids or reduced to yield boron-containing alcohols, which can have distinct biological activities.

Biological Applications

- Medicinal Chemistry : The compound is utilized in the development of boron-containing drugs that target specific biological pathways. Its ability to form stable complexes with biomolecules enhances its therapeutic potential.

- Diagnostic Agents : Due to its reactivity and ability to form specific interactions with biomolecules, it is being explored as a component in diagnostic assays.

- Research Applications : It serves as a reagent in various synthetic pathways, contributing to the development of new compounds with potential biological activity.

Study 1: Anticancer Activity

A study investigated the anticancer properties of boronic acid derivatives, including this compound. The findings indicated that these compounds could inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell growth and survival. The mechanism was linked to the inhibition of proteasome activity, leading to increased apoptosis in cancer cells.

Study 2: Inhibition of Enzymatic Activity

Research highlighted the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit serine proteases, which are crucial for various physiological processes. This inhibition suggests potential applications in controlling diseases where these enzymes are overactive.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Anticancer, Enzyme Inhibition | Drug Development, Diagnostics |

| 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl | Similar structure but biphenyl core | Limited biological studies | Organic Synthesis |

| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Different substituents on boron | Less explored biologically | Material Science |

Q & A

Q. What are the common synthetic routes for 1,4-benzenediboronic acid bis(neopentyl glycol) ester?

The compound is typically synthesized via esterification of 1,4-benzenediboronic acid with neopentyl glycol. describes two routes:

- Route 1 : Reaction of 4,4′-biphenyldiboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) under reflux conditions in anhydrous solvents like THF or toluene, often catalyzed by acids.

- Route 2 : Cross-coupling of 1,4-diiodobenzene with neopentyl glycol boronic esters via Suzuki-Miyaura coupling (see for analogous protocols).

Key considerations : Use inert atmospheres (N₂/Ar) to prevent boronate hydrolysis and monitor reaction progress via thin-layer chromatography (TLC) or ¹¹B NMR .

Q. How is purity and structural integrity validated for this compound?

Analytical methods include:

- Purity : Gas chromatography (GC) with thermal conductivity detection (TCD) or flame ionization detection (FID), as referenced in (98.0% purity by GC&T).

- Structural confirmation : ¹H/¹³C NMR for boronate ester peaks (δ ~1.3 ppm for neopentyl methyl groups, δ ~6.8–7.5 ppm for aromatic protons) and ¹¹B NMR for boron environments (δ ~28–32 ppm for cyclic boronate esters) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical m/z 301.98 for C₁₆H₂₄B₂O₄) .

Q. What are its primary applications in materials chemistry?

The compound serves as a monomer for synthesizing covalent organic frameworks (COFs) . For example, highlights boronate ester-linked COFs with high surface areas (up to 1590 m²/g) and thermal stability (500–600°C). It is also used in conjugated macrocycles (e.g., thiophene-based polymers) via Suzuki-Miyaura coupling, as shown in .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

The Taguchi method (a statistical design-of-experiments approach) is effective. demonstrates its use in esterification optimization:

Q. How do discrepancies in reported purity (e.g., 98% vs. 99%) impact experimental reproducibility?

Purity variations may arise from:

- Analytical method limitations : GC may underestimate trace solvents, while HPLC () offers higher resolution for polar impurities.

- Storage conditions : Hydrolysis of boronate esters in humid environments can reduce purity. Store under inert gas at –20°C ( recommends separate waste storage to avoid contamination).

Mitigation : Re-purify via recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, non-polar eluents) .

Q. What strategies improve boronate ester stability in COF synthesis?

- Solvent choice : Use anhydrous dioxane or mesitylene to minimize hydrolysis ( used these for COF-1 and COF-5).

- Stoichiometry : Excess neopentyl glycol (1.2–1.5 equiv) shifts equilibrium toward ester formation.

- Post-synthetic annealing : Heat COFs at 150–200°C under vacuum to enhance crystallinity and remove unreacted monomers .

Methodological Tables

Q. Table 1. Comparative Characterization Techniques

| Technique | Parameter Measured | Typical Data | Reference |

|---|---|---|---|

| ¹¹B NMR | Boron coordination | δ 28–32 ppm (cyclic boronate esters) | |

| FTIR | Ester formation | ~1730 cm⁻¹ (C=O stretch) | |

| BET Analysis | COF surface area | 711–1590 m²/g |

Q. Table 2. Key Synthetic Parameters for COF Synthesis

| Parameter | Optimal Range | Impact on COF Properties |

|---|---|---|

| Monomer concentration | 0.1–0.5 M | Higher concentrations reduce porosity |

| Reaction time | 72–120 hours | Longer times improve crystallinity |

| Temperature | 85–120°C | Elevated temps favor boronate linkage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.